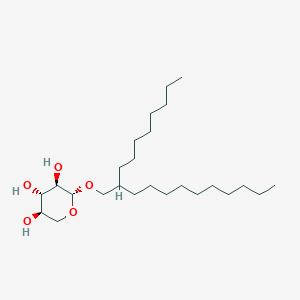
Octyldodecyl xyloside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyldodecyl xyloside: is a non-ionic surfactant and emulsifier commonly used in cosmetic formulations. It is derived from the reaction between xylose, a sugar, and octyldodecanol, a fatty alcohol. This compound is known for its ability to reduce surface tension, allowing for the formation of stable emulsions, and is often used in products such as creams, lotions, and cleansers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyldodecyl xyloside is synthesized through the glycosylation of octyldodecanol with xylose. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond. The process can be carried out under mild conditions, often at room temperature, to prevent the degradation of the sugar component .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where octyldodecanol and xylose are combined in the presence of an acid catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product. This method ensures high yield and purity, making it suitable for use in various cosmetic formulations .
Chemical Reactions Analysis
Types of Reactions: Octyldodecyl xyloside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other alcohols. The conditions are typically mild, with reactions occurring at room temperature or slightly elevated temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the alcohol groups in this compound.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce any oxidized forms of the compound back to their original state.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various glycosides, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
Chemistry: Octyldodecyl xyloside is used as a surfactant in various chemical formulations. Its ability to stabilize emulsions makes it valuable in the preparation of complex mixtures and formulations .
Biology: In biological research, this compound is used to study cell membrane permeability and the effects of surfactants on cellular structures. Its non-ionic nature makes it less disruptive to cell membranes compared to ionic surfactants .
Medicine: While not commonly used directly in medical treatments, this compound is found in various topical formulations, such as creams and ointments, due to its emulsifying properties. It helps in the even distribution of active ingredients on the skin .
Industry: In the cosmetic industry, this compound is widely used in products like shampoos, conditioners, and facial cleansers. Its ability to form stable emulsions and improve the texture and feel of products makes it a popular ingredient .
Mechanism of Action
Octyldodecyl xyloside exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. This is achieved by the amphiphilic nature of the molecule, which has both hydrophilic (sugar) and hydrophobic (fatty alcohol) regions. These regions interact with water and oil phases, respectively, stabilizing the mixture .
Comparison with Similar Compounds
Decyl glucoside: Another non-ionic surfactant derived from glucose and decanol. It is also used in cosmetic formulations for its mildness and emulsifying properties.
Lauryl glucoside: Similar to decyl glucoside but derived from lauryl alcohol.
Uniqueness: Octyldodecyl xyloside stands out due to its specific combination of xylose and octyldodecanol, which provides a unique balance of hydrophilic and hydrophobic properties. This balance allows it to form stable emulsions with a wide range of oil and water phases, making it versatile for various cosmetic applications .
Properties
CAS No. |
2135791-78-3 |
|---|---|
Molecular Formula |
C25H50O5 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(2-octyldodecoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H50O5/c1-3-5-7-9-11-12-14-16-18-21(17-15-13-10-8-6-4-2)19-29-25-24(28)23(27)22(26)20-30-25/h21-28H,3-20H2,1-2H3/t21?,22-,23+,24-,25-/m1/s1 |
InChI Key |
UZLPXVWSLFHDJE-WNMCAHLPSA-N |
Isomeric SMILES |
CCCCCCCCCCC(CCCCCCCC)CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC1C(C(C(CO1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















